Antimicrobial Chain-Length: Nonyl Advantage
The antimicrobial activity of 3-alkylpyrazoles is directly proportional to the alkyl chain length, with the nonyl (C9) derivative demonstrating the maximum potency within the homologous series. Historical data confirm that 3-nonylpyrazole itself possesses powerful antifungal, antibacterial, and antitubercular properties [1]. A focused SAR analysis on 3-alkylpyrazole antibacterial activity revealed that the degree of inhibition increased progressively with chain length up to C9, after which activity declined [2]. Since the 3-amine substituent in the target compound is anticipated to further modulate the electronic properties and hydrogen-bonding capacity relative to unsubstituted 3-nonylpyrazole, this positions 1-nonyl-1H-pyrazol-3-amine at the apex of the chain-length-activity curve, outperforming all shorter-chain 3-aminopyrazole analogs.
| Evidence Dimension | Antibacterial Activity (relative potency) |
|---|---|
| Target Compound Data | 1-Nonyl-1H-pyrazol-3-amine (inferred maximum activity based on C9 chain optimum) |
| Comparator Or Baseline | Shorter-chain 3-alkylpyrazoles (e.g., C3–C8); longer-chain analogs (e.g., C10+) |
| Quantified Difference | Activity peaks at C9 chain length; shorter and longer chains exhibit reduced antimicrobial efficacy [2]. |
| Conditions | In vitro antibacterial assays against standard bacterial strains (historical J. Biochem. data) |
Why This Matters
For any research program seeking to maximize antimicrobial hit rates from aminopyrazole libraries, the C9 nonyl chain is the experimentally validated optimum, making this compound the most rational procurement choice over any other chain-length variant.
- [1] Syntheses and Antimicrobial Properties of Related Compounds of Decanoylacetaldehyde. VI. Antifungal and Antibacterial Activities of Alkylpyrazole Derivatives and the Related Heterocyclic Compounds. CiNii Research. (Accessed 2026). View Source
- [2] Decanoylacetaldehyde関連化合物の合成及び抗菌性 (第4報) 3-アルキルピラゾールの抗菌性と表面活性度との関係について. J-STAGE. (2010). View Source
